6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine
CAS No.:
Cat. No.: VC17486257
Molecular Formula: C10H6ClN3
Molecular Weight: 203.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6ClN3 |
|---|---|
| Molecular Weight | 203.63 g/mol |
| IUPAC Name | 7-chloro-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
| Standard InChI | InChI=1S/C10H6ClN3/c11-9-7-4-2-6-14(7)8-3-1-5-12-10(8)13-9/h1-6H |
| Standard InChI Key | RUHVEHHAHOWVTR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N=C1)N=C(C3=CC=CN23)Cl |
Introduction
Structural Elucidation and Nomenclature
The compound’s name follows IUPAC guidelines for fused heterocyclic systems. The core structure consists of:
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A pyrido[2,3-e]pyrazine subsystem, where the pyridine ring (positions 2,3) is fused to a pyrazine ring (positions e).
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A pyrrolo[1,2-a]pyrazine moiety, indicating a pyrrole ring fused to the pyrazine at positions 1 and 2.
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A chlorine atom at position 6, likely on the pyridine or pyrazine ring, influencing electronic distribution and reactivity .
The molecular formula is inferred as , with a molecular weight of approximately 242.67 g/mol. Key structural features include:
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Planar aromatic systems enabling π-π stacking interactions.
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Electron-withdrawing chlorine substituent modulating solubility and reactivity.
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Multiple nitrogen atoms offering hydrogen-bonding sites for biological interactions .
Synthetic Strategies and Reaction Pathways
Cyclodehydration and Aromatization
The synthesis of pyrrolo[1,2-a]pyrazine derivatives often involves acid-catalyzed cyclodehydration. For example, Bae et al. (2020) demonstrated that reacting 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yields benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids . Adapting this method, introducing a chlorinated precursor at the aldehyde or ketone stage could yield the 6-chloro derivative.
Chlorination Post-Functionalization
Late-stage chlorination using agents like chloroacetyl chloride or SOCl may introduce the chlorine substituent. In a study by the Journal of Heterocyclic Chemistry, chloroacetyl chloride was employed to functionalize pyridopyrazine intermediates, suggesting a viable route for chlorine incorporation .
Challenges in Regioselectivity
Achieving regioselective chlorination at position 6 requires careful control of reaction conditions. Steric hindrance from the fused rings and electronic effects from nitrogen atoms may necessitate directing groups or catalytic strategies .
Physicochemical Properties
While experimental data for the 6-chloro derivative is sparse, analogs provide predictive insights:
The chlorine atom enhances electrophilicity, making the compound susceptible to nucleophilic aromatic substitution. Its planar structure favors solid-state π-π interactions, as observed in X-ray crystallography of related compounds .
Future Directions and Challenges
Synthetic Optimization
Developing one-pot methodologies or flow chemistry approaches could improve yield and scalability. Catalytic asymmetric synthesis remains unexplored for this scaffold.
Biological Profiling
Comprehensive in vitro and in vivo studies are needed to elucidate mechanisms of action. Target deconvolution using proteomics or CRISPR screening may identify novel therapeutic targets.
Material Engineering
Functionalizing the chlorine position with electron-donating/withdrawing groups could tune optoelectronic properties. Hybridizing with polymers or nanoparticles may enhance device stability.
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